

# Spectral Analysis of Diethylene Glycol Divinyl Ether: A Technical Guide

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## Compound of Interest

Compound Name: Diethylene glycol divinyl ether

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This technical guide provides a comprehensive overview of the spectral data for **diethylene glycol divinyl ether** (DEGDE), a versatile monomer employed in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of DEGDE provide detailed information about its proton and carbon environments, respectively.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **diethylene glycol divinyl ether** exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
=CH <sub>2</sub> (trans)	~4.0	Doublet of doublets	~14.5, ~2.0
=CH <sub>2</sub> (cis)	~4.2	Doublet of doublets	~7.0, ~2.0
=CH-O	~6.5	Doublet of doublets	~14.5, ~7.0
-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	~3.7	Triplet	
-O-CH <sub>2</sub> -CH=	~3.8	Triplet	

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (ppm)
=CH <sub>2</sub>	~86.5
=CH-O	~151.7
-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	~69.5
-O-CH <sub>2</sub> -CH=	~70.8

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of DEGDE shows characteristic absorption bands corresponding to its ether and vinyl groups.

Wave Number (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3100	C-H stretch	Vinyl (=C-H)
~2900-2850	C-H stretch	Alkane (-C-H)
~1620	C=C stretch	Vinyl (C=C)
~1200	C-O-C stretch	Ether
~1100	C-O stretch	Ether
~960, ~820	=C-H bend	Vinyl

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of DEGDE provides information about its molecular weight and fragmentation pattern. The data presented here was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[1]</sup>

m/z	Relative Intensity (%)	Possible Fragment Ion
43	High	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
45	Base Peak	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
117	Moderate	[M - C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
158	Low	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

### NMR Spectroscopy

- **Sample Preparation:** A small amount of **diethylene glycol divinyl ether** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

- **$^1\text{H}$  NMR Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz). A standard single-pulse experiment is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms. A longer acquisition time is generally required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## ATR-FTIR Spectroscopy

- **Sample Preparation:** A drop of liquid **diethylene glycol divinyl ether** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired over a typical range of 4000 to 400  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

## Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities. The volatile compound is vaporized in the ion source.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

## Molecular Structure and Spectral Correlation

The following diagram illustrates the structure of **diethylene glycol divinyl ether** with atom numbering to facilitate the correlation with the NMR data.

Caption: Molecular structure of **diethylene glycol divinyl ether**.

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## References

- 1. Diethylene glycol divinyl ether | C<sub>8</sub>H<sub>14</sub>O<sub>3</sub> | CID 12998 - PubChem [pubchem.ncbi.nlm.nih.gov]
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